Thioindigo

Beschreibung

Eigenschaften

IUPAC Name |

(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDBUYBGJYFFP-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-75-8 | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Thioindigo

For Researchers, Scientists, and Drug Development Professionals

Thioindigo, an organosulfur compound with the chemical formula C₁₆H₈O₂S₂, is a synthetic dye structurally related to the well-known indigo (B80030) dye. By replacing the two NH groups of indigo with sulfur atoms, the resulting molecule exhibits a distinct pinkish-red hue.[1] Beyond its traditional use in dyeing polyester (B1180765) fabrics, thioindigo and its derivatives have garnered significant interest in the fields of organic electronics, materials science, and photopharmacology due to their unique photochemical and electronic properties. This guide provides a comprehensive overview of the fundamental chemical properties of thioindigo, including detailed experimental protocols and data presented for easy reference.

General Properties

Thioindigo is a red solid with a melting point of 280 °C.[1] It is insoluble in water but soluble in various organic solvents such as ethanol (B145695) and xylene.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈O₂S₂ | [1] |

| Molar Mass | 296.36 g/mol | [1] |

| Appearance | Red solid | [1] |

| Melting Point | 280 °C (536 °F; 553 K) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, xylene | [1] |

Synthesis of Thioindigo

The synthesis of thioindigo is most commonly achieved through the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid. The resulting thioether undergoes cyclization to form 2-hydroxythianaphthene, which is then readily converted to thioindigo.[1]

Experimental Protocol: Synthesis of Thioindigo

This protocol outlines a general laboratory procedure for the synthesis of thioindigo.

Materials:

-

Thiosalicylic acid

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium polysulfide

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Alkylation: Dissolve thiosalicylic acid in an aqueous solution of sodium hydroxide. To this solution, add chloroacetic acid and heat the mixture to facilitate the alkylation of the sulfur atom, forming S-(carboxymethyl)thiosalicylic acid.

-

Cyclization: Acidify the reaction mixture with hydrochloric acid to precipitate the S-(carboxymethyl)thiosalicylic acid. Isolate the precipitate and heat it in a suitable solvent to induce cyclization, forming 2-hydroxy-3-carboxy-thianaphthene.

-

Decarboxylation and Oxidation: The 2-hydroxy-3-carboxy-thianaphthene is then decarboxylated and oxidized to yield thioindigo. This can be achieved by heating in a high-boiling point solvent or by treatment with an oxidizing agent like sodium polysulfide.

-

Purification: The crude thioindigo can be purified by recrystallization from a suitable organic solvent, such as xylene or nitrobenzene, or by sublimation.

Synthesis pathway of Thioindigo.

Spectroscopic Properties

The spectroscopic properties of thioindigo are central to its function as a dye and photoswitch. It exhibits characteristic absorption in the visible region, and its fluorescence properties are highly dependent on its environment.

UV-Vis Absorption

Thioindigo displays a strong absorption band in the visible region, which is responsible for its red color. The position of the absorption maximum (λmax) is sensitive to the solvent polarity. The molecule exists as two isomers, trans and cis, which have distinct absorption spectra. The trans isomer is generally more stable and has a longer wavelength absorption maximum compared to the cis isomer.

| Solvent | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Chloroform | trans | ~546 | Not specified |

| Benzene | trans | ~540 | Not specified |

| Toluene | trans | Not specified | ~10,000 |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of thioindigo.

Materials:

-

Thioindigo

-

Spectroscopic grade solvent (e.g., chloroform, toluene)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of thioindigo and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the visible and near-UV regions (e.g., 300-700 nm). Use the pure solvent as a blank to zero the instrument.

-

Measurement: Record the absorbance spectra of the prepared solutions in a 1 cm quartz cuvette.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence

Thioindigo exhibits fluorescence, although the quantum yield can be low in solution at room temperature. The fluorescence properties are significantly influenced by the solvent and the molecular rigidity of the environment.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Dioxane | ~0.50 |

| Benzene | ~0.70 |

| Polar Solvents | ≤ 0.01 |

Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield of thioindigo relative to a standard.

Materials:

-

Thioindigo

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent

-

Volumetric flasks

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the thioindigo sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorbance of all prepared solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Electrochemical Properties

The electrochemical behavior of thioindigo is of particular interest for its application in organic electronics and redox flow batteries. The molecule can undergo reversible reduction and oxidation processes.

Redox Potentials

The redox potentials of thioindigo derivatives have been studied, particularly in the context of their use as electrolytes in aqueous organic redox flow batteries. For thioindigo tetrasulfonate, a two-step reduction process has been observed.

Experimental Protocol: Cyclic Voltammetry

Objective: To investigate the redox behavior of thioindigo.

Materials:

-

Thioindigo

-

Anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a solution of thioindigo and the supporting electrolyte in the organic solvent. The concentration of thioindigo is typically in the millimolar range, while the supporting electrolyte is at a higher concentration (e.g., 0.1 M).

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cyclic Voltammetry Measurement:

-

Set the potential window of the potentiostat to a range where the redox events of thioindigo are expected to occur.

-

Scan the potential from an initial value to a switching potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction processes. The peak potentials can be used to determine the formal redox potential of the molecule.

Photoisomerization

One of the most significant properties of thioindigo is its ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This property makes it a molecular photoswitch. The trans isomer can be converted to the cis isomer by irradiation with green light (around 540 nm), and the process can be reversed by irradiation with blue light (around 490 nm).

Photoisomerization of Thioindigo.

The quantum yield of photoisomerization, which is the efficiency of the light-induced conversion, is dependent on the solvent and the specific substituents on the thioindigo core.

This technical guide provides a foundational understanding of the core chemical properties of thioindigo. The presented data and experimental protocols offer a starting point for researchers and scientists to explore and utilize this versatile molecule in their respective fields. Further research into the quantitative solubility in a wider range of solvents and more detailed studies on the electrochemical properties of the parent thioindigo molecule would be valuable additions to the existing literature.

References

Thioindigo CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioindigo is an organic sulfur compound with the chemical formula C₁₆H₈O₂S₂. It is a derivative of the well-known dye indigo (B80030), where the two nitrogen atoms in the indigo molecule are replaced by sulfur atoms. This substitution results in a shift in the chromophore, giving thioindigo its characteristic red-violet to pink color. While historically used as a vat dye for textiles, its unique photochemical and electronic properties have led to its investigation in a range of advanced applications, including organic electronics and as a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of Thioindigo, focusing on its chemical and physical properties, synthesis, and key applications of interest to the scientific community.

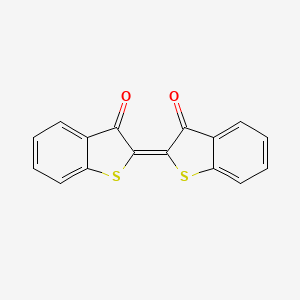

Core Data and Molecular Structure

Thioindigo is scientifically known as (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 522-75-8 | [1][2] |

| Molecular Formula | C₁₆H₈O₂S₂ | [2][3] |

| Molecular Weight | 296.36 g/mol | [2] |

| Appearance | Red to violet solid | [2] |

| Melting Point | 280 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like xylene and ethanol. | [1][2] |

| IUPAC Name | (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | [2] |

The molecular structure of Thioindigo consists of two benzothiophene (B83047) units linked by a central double bond. This conjugated system is responsible for its color and its interesting electronic properties.

Experimental Protocols: Synthesis of Thioindigo

The synthesis of Thioindigo can be achieved through several routes. The most common methods involve the oxidation of 3-hydroxythianaphthene or the reaction of thiosalicylic acid with chloroacetic acid followed by cyclization and oxidation.

Method 1: From Thiosalicylic Acid

This is a widely cited method for the laboratory and industrial preparation of Thioindigo.[2]

Step 1: Alkylation of Thiosalicylic Acid

-

Dissolve thiosalicylic acid in an appropriate aqueous alkaline solution.

-

Add chloroacetic acid to the solution. The sulfur atom of the thiosalicylic acid acts as a nucleophile, displacing the chlorine atom in an alkylation reaction to form S-(carboxymethyl)thiosalicylic acid.

Step 2: Cyclization to 2-Hydroxythianaphthene

-

The resulting thioether is then subjected to cyclization. This is typically achieved by heating the compound, often in the presence of a dehydrating agent or by melt-fusion with an alkali. This intramolecular condensation reaction forms 2-hydroxythianaphthene (also known as thioindoxyl).

Step 3: Oxidative Dimerization to Thioindigo

-

The 2-hydroxythianaphthene is then oxidized to yield Thioindigo. Various oxidizing agents can be used, including air, potassium ferricyanide, or sodium polysulfide.[4] The oxidation results in the coupling of two 2-hydroxythianaphthene molecules at the 2-position to form the final Thioindigo product.

Method 2: Oxidation of 3-Hydroxy-thionaphthene

This method provides a direct route to Thioindigo from its immediate precursor.[5]

-

Dissolve 1 mole of the corresponding 3-hydroxy-thionaphthene in a 1- to 3-fold molar quantity of an alkali metal hydroxide (B78521) solution (e.g., 5-20% sodium or potassium hydroxide solution).[5]

-

Clarify the resulting solution.

-

Add an aqueous solution of at least 1 mole of a peroxodisulfate (e.g., ammonium, sodium, or potassium peroxodisulfate) dropwise to the solution.[5]

-

Maintain the reaction temperature between -20 °C and 50 °C, with a preferred range of 0 °C to 20 °C.[5]

-

The Thioindigo product precipitates from the solution and can be collected by filtration, washed, and dried.

Applications in Research and Development

Organic Electronics

Thioindigo and its derivatives have garnered significant interest as organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaic devices.[1] The planar structure and extensive π-conjugation of the Thioindigo core facilitate charge transport. Researchers are exploring how modifications to the molecular structure can tune the material's electronic properties, such as its charge carrier mobility and energy levels, to optimize device performance. The fabrication of Thioindigo-based electronic devices often involves solution-based processing techniques, making them suitable for large-area and flexible electronics.[6]

Drug Development and Medicinal Chemistry

While Thioindigo itself is not a therapeutic agent, its core structure has been used as a scaffold for the synthesis of derivatives with potential biological activity. Thiophene-containing compounds, in general, are a well-established class of heterocycles in medicinal chemistry. Research has shown that certain thiophene (B33073) derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like Wnt/β-catenin.[7][8] For instance, some novel thiophene derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines.[7][8] The investigation into Thioindigo derivatives for therapeutic applications is an active area of research, with a focus on synthesizing and screening new compounds for their efficacy and mechanism of action against various diseases.

Conclusion

Thioindigo remains a molecule of significant interest, bridging the gap between historical dye chemistry and modern materials science and medicinal chemistry. Its robust chemical nature, coupled with its intriguing electronic and photophysical properties, ensures its continued relevance in academic and industrial research. For scientists and researchers, Thioindigo and its derivatives offer a versatile platform for the development of new technologies, from flexible and transparent electronics to novel therapeutic strategies. The detailed protocols and data presented in this guide aim to support and facilitate further exploration into the vast potential of this fascinating class of compounds.

References

- 1. CAS 522-75-8: Thioindigo | CymitQuimica [cymitquimica.com]

- 2. Thioindigo - Wikipedia [en.wikipedia.org]

- 3. Thioindigo | C16H8O2S2 | CID 3033973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]

- 5. Project C01 - Fabrication, Characterization and Integration of Organic Thin-Film Transistors - SFB 1249 [sfb1249.uni-heidelberg.de]

- 6. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thioindigo: A Technical Guide

Introduction

Thioindigo (C₁₆H₈O₂S₂) is a synthetic organic dye, notable for its structural relationship to the natural dye indigo (B80030), with the nitrogen atoms of indigo replaced by sulfur. This substitution results in a shift in its chromophoric properties, yielding a range of colors from red to violet depending on the isomeric form and substitution. As a vat dye and a key component in the development of molecular electronics and photoswitches, a thorough understanding of its spectroscopic characteristics is paramount for researchers in materials science, chemistry, and drug development. This guide provides a detailed overview of the UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for thioindigo, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data of Thioindigo

The spectroscopic data for thioindigo is crucial for its identification, characterization, and the analysis of its isomeric forms (cis and trans). The following tables summarize the key quantitative data obtained from UV-Vis, NMR, and IR spectroscopy.

Table 1: UV-Visible Spectroscopic Data for Thioindigo

| Solvent | Isomer | λmax (nm) | Reference |

| Chloroform (B151607) | trans | ~546 | [1] |

| Benzene | trans | Not Specified | [2] |

| Chloroform | cis | ~486 | [2] |

| Benzene | cis | Not Specified | [2] |

Note: The absorption maximum (λmax) for the trans isomer in chloroform is estimated from the spectral graph presented in the cited literature. The λmax for the cis isomer is estimated based on the report that it is approximately 60 nm shorter than the trans isomer.[2]

Table 2: Infrared (IR) Spectroscopic Data for Thioindigo

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1650 | C=O (carbonyl) stretching | Strong |

| Not Specified | C=C (aromatic) stretching | Medium-Strong |

| Not Specified | C-H (aromatic) stretching | Medium-Weak |

| Not Specified | C-S stretching | Medium-Weak |

Table 3: NMR Spectroscopic Data for Thioindigo

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | Not Specified | Data not available in searched literature |

| ¹³C | Not Specified | Data not available in searched literature |

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR chemical shift data for the parent thioindigo molecule could not be located in the available literature.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible spectroscopic data. The following sections outline the protocols for UV-Vis, IR, and NMR analysis of thioindigo.

UV-Visible (UV-Vis) Spectroscopy

This protocol is designed for the analysis of thioindigo in a solution phase to determine its absorption maxima.

a) Instrumentation and Materials:

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Chloroform (or other suitable solvent), spectroscopic grade

-

Thioindigo sample

b) Procedure:

-

Solution Preparation: Accurately weigh a small amount of thioindigo and dissolve it in a volumetric flask with the chosen solvent (e.g., chloroform) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a second quartz cuvette with the prepared thioindigo solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range appropriate for thioindigo, typically from 300 nm to 700 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid thioindigo sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.[3]

a) Instrumentation and Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

Potassium bromide (KBr), IR grade, desiccated

-

Thioindigo sample

b) Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the thioindigo sample and 100-200 mg of dry KBr powder.

-

Grinding: Combine the thioindigo and KBr in an agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis: Identify and label the characteristic absorption bands, paying close attention to the carbonyl (C=O) and aromatic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This general protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of thioindigo.

a) Instrumentation and Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

-

Thioindigo sample

b) Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the thioindigo sample in about 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Change the spectrometer's observation frequency to that of ¹³C. Set the appropriate acquisition parameters, which will typically require a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. A proton-decoupled spectrum is usually acquired to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum and reference it to the residual solvent peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a thioindigo sample.

Caption: General workflow for the spectroscopic analysis of Thioindigo.

References

The Core Mechanism of This-Trans Isomerization in Thioindigo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioindigo and its derivatives represent a robust class of molecular photoswitches, capable of undergoing reversible cis-trans isomerization upon irradiation with visible light. This unique property has positioned them as promising candidates for a variety of applications, including the development of photopharmacology, advanced materials, and molecular machinery. This technical guide delves into the core mechanisms governing the photoisomerization of thioindigo, providing a comprehensive overview of the underlying photochemistry, quantitative data, and detailed experimental protocols for researchers in the field.

The Mechanistic Pathways of Isomerization

The reversible conversion between the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer of thioindigo is a light-driven process that can proceed through two primary mechanistic pathways: a singlet-state pathway and a triplet-state pathway. The operative mechanism is influenced by factors such as the substitution pattern on the thioindigo core and the surrounding solvent environment.

The Predominant Triplet Pathway for trans-to-cis Isomerization

For the trans-to-cis (E-to-Z) isomerization of many thioindigo derivatives, a triplet-mediated pathway is often the dominant mechanism.[1] Upon absorption of a photon, the trans-thioindigo molecule is excited from its ground state (S₀) to an excited singlet state (S₁). While direct isomerization can occur from the S₁ state, a more efficient pathway involves intersystem crossing (ISC) to the triplet state (T₁). From the T₁ state, the molecule undergoes twisting around the central C=C double bond to reach a perpendicular intermediate, which then decays to the cis isomer in its ground state.

The Role of the Singlet Pathway

While the triplet pathway is often dominant for the trans-to-cis conversion, the reverse cis-to-trans (Z-to-E) isomerization can proceed significantly through the excited singlet state.[1] In this case, the cis isomer is excited to its S₁ state, followed by direct rotation around the central double bond to the perpendicular intermediate, which then relaxes to the trans ground state. The efficiency of the singlet versus triplet pathway can be modulated by substituents on the thioindigo core.

Quantitative Data on Thioindigo Isomerization

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed. The kinetics of the process are described by rate constants and excited-state lifetimes. These parameters are highly sensitive to the molecular structure and the surrounding environment.

Photoisomerization Quantum Yields

The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) isomerization of various thioindigo derivatives are summarized in the table below. The data highlights the influence of substituents and solvent polarity on the isomerization efficiency.

| Thioindigo Derivative | Solvent | Φt→c | Φc→t | Reference |

| Thioindigo | Toluene | 0.25 | 0.45 | [2] |

| Thioindigo | Benzene | 0.23 | 0.48 | [2] |

| 6,6'-di-isopropoxythioindigo | Toluene | 0.12 | 0.75 | [3] |

| 6,6'-di-isopropoxythioindigo | Epoxy (30°C) | 0.04 | 0.40 | [3] |

| N,N'-diacetylindigo | Toluene | 0.03 | - | [2] |

| Thioindigo bismethacrylate | Dioxane | 0.18 (at 530 nm) | 0.62 (at 530 nm) | [4] |

| Hemithioindigo (1-A) | Cyclohexane | <0.01 (DBI) | - | [5] |

| Hemithioindigo (1-A) | Benzene | <0.01 (DBI) | - | [5] |

| Hemithioindigo (1-A) | Acetonitrile | <0.01 (DBI) | - | [5] |

DBI: Double Bond Isomerization

Excited-State Lifetimes and Thermal Relaxation

The lifetimes of the excited states involved in the isomerization process and the thermal half-life of the metastable cis isomer are critical parameters for understanding the dynamics of the photoswitch.

| Compound | Solvent | Excited State | Lifetime | Thermal Half-life (t1/2) of cis isomer | Reference |

| Thioindigo diimine | - | Triplet | µs range | - | [6] |

| N,N'-disubstituted indigos | Toluene | S₁ | 1.9 - 4.4 ps | - | [7] |

| Hemithioindigo (Z-isomer) | - | S₁ | 38 ps | - | [8] |

| peri-Anthracenethioindigo (1b-Z) | - | T₁ | 31 ns | - | [1] |

| Thioindigo bismethacrylate | - | - | - | 24 minutes (at 24 °C) | [4] |

Experimental Protocols

The study of thioindigo isomerization involves a combination of synthetic chemistry, steady-state and time-resolved spectroscopy, and computational modeling.

Synthesis and Purification of Thioindigo Derivatives

The synthesis of thioindigo derivatives often involves the condensation of appropriate precursors. A general procedure is outlined below.

General Synthesis of Thioindigo Derivatives:

-

Starting Materials: Commercially available or synthesized substituted thiosalicylic acids or related compounds.

-

Cyclization: The thiosalicylic acid derivative is typically converted to a thioindoxyl intermediate.

-

Oxidative Coupling: The thioindoxyl intermediate is then oxidized to form the central C=C double bond of the thioindigo core.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent (e.g., toluene, chloroform).

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Time-Resolved Spectroscopy

Femtosecond Transient Absorption Spectroscopy:

This technique is used to probe the ultrafast dynamics of the excited states involved in the isomerization process.

-

Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs) is typically used. The output is split into a pump beam and a probe beam.[9][10]

-

Pump Beam: The pump beam is used to excite the sample. Its wavelength is tuned to the absorption maximum of the thioindigo derivative using an optical parametric amplifier (OPA).

-

Probe Beam: The probe beam is converted into a white-light continuum by focusing it into a nonlinear crystal (e.g., sapphire or CaF₂).[11]

-

Sample: The thioindigo derivative is dissolved in a suitable solvent at a concentration that gives an absorbance of ~0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

-

Data Acquisition: The probe beam passes through the excited sample and is detected by a CCD camera coupled to a spectrometer. The change in absorbance of the sample is measured as a function of the time delay between the pump and probe pulses.

-

Data Analysis: The transient absorption data is analyzed using global fitting procedures to extract the lifetimes of the excited states.

Nanosecond Flash Photolysis:

This technique is employed to study longer-lived transient species, such as triplet states.

-

Light Source: A pulsed Nd:YAG laser is commonly used as the excitation source (e.g., providing pulses at 355 nm or 532 nm).[12][13]

-

Monitoring Lamp: A continuous wave xenon arc lamp is used as the probe light source.

-

Sample: The sample is prepared in a quartz cuvette and is often deoxygenated by bubbling with nitrogen or argon to avoid quenching of the triplet state.

-

Detection: The probe light passes through the sample and is directed to a monochromator and a photomultiplier tube. The change in light intensity is recorded by a digital oscilloscope.

-

Data Analysis: The decay kinetics of the transient absorption signal are analyzed to determine the lifetime of the triplet state.

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure of the ground and excited states of thioindigo and for mapping the potential energy surfaces of the isomerization reaction.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.

-

Method: The B3LYP functional is a popular choice for DFT calculations, often paired with a basis set such as 6-31G(d) or larger.[14]

-

Geometry Optimization: The geometries of the trans and cis isomers in their ground (S₀) and excited (S₁ and T₁) states are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically varying the dihedral angle of the central C=C double bond to map the isomerization pathway and locate the transition state.

-

Solvent Effects: Solvent effects are often included using implicit solvent models such as the Polarizable Continuum Model (PCM).

Conclusion

The cis-trans isomerization of thioindigo is a complex photochemical process involving a delicate interplay of singlet and triplet excited states. The efficiency and dynamics of this process are highly tunable through chemical modification and control of the local environment. A thorough understanding of the core isomerization mechanism, supported by robust quantitative data and detailed experimental and computational investigation, is crucial for the rational design of novel thioindigo-based photoswitches for a wide range of applications in science and technology.

References

- 1. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethioindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Photochromic Indigoids. III: A Photochromic Element Based on the cis–trans Photoisomerization of a Thioindigo Dye [opg.optica.org]

- 4. Visible light-induced switching of soft matter materials properties based on thioindigo photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Elucidation of the Hula-Twist Photoreaction in Hemithioindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and photophysics of thioindigo diimines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights into the Photoisomerization of N,N′‐Disubstituted Indigos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nathan.instras.com [nathan.instras.com]

- 10. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 11. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 12. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

Synthesis of Thioindigo from thiosalicylic acid

An In-depth Technical Guide on the Synthesis of Thioindigo from Thiosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of thioindigo, a notable organosulfur compound, from its precursor, thiosalicylic acid. Thioindigo is a synthetic dye structurally related to the well-known indigo (B80030) dye, where two NH groups are replaced by sulfur atoms, resulting in a distinct pink or red hue.[1] Its applications extend from dyeing polyester (B1180765) fabrics to serving as a molecular tool in various biochemical applications.[1][2] This document details the primary reaction pathway, experimental protocols, and quantitative data, and includes visualizations to elucidate the synthesis process for a technical audience.

Primary Synthesis Pathway

The most established method for synthesizing thioindigo from thiosalicylic acid involves a three-step process. This pathway is initiated by the alkylation of thiosalicylic acid, followed by an intramolecular cyclization, and concluding with an oxidative dimerization.

-

S-Alkylation: The synthesis begins with the alkylation of the sulfur atom in thiosalicylic acid using chloroacetic acid. This reaction forms the thioether intermediate, 2-carboxyphenylmercaptoacetic acid.[1]

-

Cyclization: The resulting thioether undergoes a cyclization reaction to form 2-hydroxythianaphthene, also known as 3-hydroxy-1-benzothiophene.[1]

-

Oxidation: The final step involves the oxidation of 2-hydroxythianaphthene, which dimerizes to form the final product, thioindigo.[1] Various oxidizing agents can be employed for this step, with agents like peroxo-disulfate showing high yields and purity.[3]

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of thioindigo.

References

Key discoveries in the history of Thioindigo

An In-depth Technical Guide to Key Discoveries in the History of Thioindigo

Abstract

Thioindigo (C₁₆H₈O₂S₂) is a synthetic organosulfur compound and a structural analog of the ancient dye indigo (B80030), where the two nitrogen atoms are replaced by sulfur. This substitution dramatically alters the molecule's properties, shifting its color from blue to a vibrant pink-red and imbuing it with unique photochemical characteristics. Initially developed as a vat dye, thioindigo and its derivatives have evolved into a significant class of functional molecules with applications extending into materials science, organic electronics, and photopharmacology. This guide details the pivotal discoveries in the history of thioindigo, from its initial synthesis to the elucidation of its photoswitchable nature, presenting key quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of thioindigo is intrinsically linked to the immense success of synthetic indigo in the late 19th century. Following Adolf von Baeyer's elucidation of indigo's structure, chemists were inspired to create structural variants to access new colors and properties. The German chemist Paul Friedländer (1857–1923), a student of von Baeyer, was a prominent figure in this field.[1] While working at the Technologische Gewerbemuseum in Vienna, Friedländer successfully synthesized the sulfur analog of indigo, which he named thioindigo, around 1906.[1][2] His research into indigo derivatives yielded numerous patents and was crucial for the industrial production of new dyes.[1] This discovery was a landmark in dye chemistry, introducing a new chromophore that would become the parent compound for a wide range of red and violet pigments.[3]

Key Synthetic Methodologies

The synthesis of thioindigo has been refined over the past century, but the core strategy often revolves around the construction of the benzothiophenone skeleton.

The Friedländer Synthesis Pathway

The most established and historically significant route to thioindigo begins with thiosalicylic acid. The overall process involves the S-alkylation of thiosalicylic acid with chloroacetic acid, followed by a cyclization and subsequent oxidative dimerization.[4]

// Node definitions Thiosalicylic_Acid [label="Thiosalicylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetic_Acid [label="Chloroacetic Acid\n(in NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioether [label="S-(carboxymethyl)thiosalicylic acid\n(Thioether Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxythianaphthene [label="2-Hydroxythianaphthene\n(Thioindoxyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioindigo [label="Thioindigo", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge definitions Thiosalicylic_Acid -> Thioether [label=" S-Alkylation"]; Chloroacetic_Acid -> Thioether [style=invis]; Thioether -> Hydroxythianaphthene [label=" Cyclization\n(Dehydration)"]; Hydroxythianaphthene -> Thioindigo [label=" Oxidative Dimerization\n(e.g., Air, K₃[Fe(CN)₆])"];

// Invisible nodes and edges for alignment {rank=same; Thiosalicylic_Acid; Chloroacetic_Acid;} } /dot Caption: General workflow for the Friedländer synthesis of thioindigo.

This protocol is a representative procedure based on the well-established chemical transformations.[4][5]

Part A: Synthesis of S-(carboxymethyl)thiosalicylic acid

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve thiosalicylic acid (1 mole) in an aqueous solution of sodium hydroxide (B78521) (2 moles in 800 mL of water).

-

Alkylation: To this solution, add chloroacetic acid (1 mole).

-

Reaction: Heat the mixture to boiling under reflux with continuous stirring for approximately 3 hours.

-

Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until precipitation of the product is complete.

-

Purification: Filter the crude S-(carboxymethyl)thiosalicylic acid, wash with cold water, and dry. Recrystallization from hot water can be performed if necessary.

Part B: Cyclization to 2-Hydroxythianaphthene (Thioindoxyl)

-

Melt Fusion: Mix the dried S-(carboxymethyl)thiosalicylic acid (1 mole) with an excess of sodium hydroxide (approx. 3 moles).

-

Reaction: Heat the mixture in an iron crucible to around 200-220 °C. The mixture will fuse, and water will evolve. This process results in cyclization and decarboxylation.

-

Workup: Carefully cool the melt and dissolve it in hot water. Filter the solution to remove any impurities. The resulting aqueous solution contains the sodium salt of 2-hydroxythianaphthene.

Part C: Oxidative Dimerization to Thioindigo

-

Oxidation: While vigorously stirring the alkaline solution of 2-hydroxythianaphthene from Part B, add an oxidizing agent. A solution of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is effective. Alternatively, bubbling air through the heated alkaline solution can achieve oxidation.

-

Precipitation: As the oxidation proceeds, the red precipitate of thioindigo will form.

-

Isolation: Filter the solid thioindigo, wash thoroughly with water to remove salts, and then with ethanol.

-

Drying: Dry the final product in an oven at 100-110 °C.

Synthesis via Oxidation of 3-Hydroxythionaphthenes

An alternative and often high-yielding method involves the direct oxidation of pre-formed 3-hydroxythionaphthene (an alternative name for 2-hydroxythianaphthene) or its derivatives. This is particularly useful for producing substituted thioindigos.

This protocol is adapted from a patented industrial process and demonstrates the synthesis of a common thioindigo derivative.[6]

-

Dissolution: Dissolve 22.6 parts of 6-chloro-3-hydroxythionaphthene in 60 parts of a 10% aqueous sodium hydroxide solution at room temperature.

-

Clarification: Filter the solution to remove any undissolved impurities.

-

Oxidant Preparation: Prepare a solution containing 50 parts of water, 12 parts of a 33% sodium hydroxide solution, and 24 parts of sodium peroxodisulfate (Na₂S₂O₈).

-

Reaction: Cool the clarified solution of the thionaphthene derivative to 5-10 °C. Add the peroxodisulfate solution dropwise over 1 hour while maintaining the temperature.

-

Stirring: Continue stirring the resulting suspension for an additional 2 hours at 5-10 °C.

-

Isolation: Filter the precipitated product using suction and wash the filter cake with water until the filtrate is neutral.

-

Drying: Dry the product to yield 6,6'-dichlorothioindigo.

Physicochemical and Photochemical Properties

Thioindigo's sulfur atoms fundamentally influence its electronic structure, resulting in distinct properties compared to indigo.

Summary of Quantitative Data

The key physical properties of the parent thioindigo molecule are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₈O₂S₂ | [4] |

| Molar Mass | 296.36 g·mol⁻¹ | [4] |

| Appearance | Red to dark purple solid/powder | [4] |

| Melting Point | 280 °C (553 K) | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility (Organic) | Soluble in xylene, DMSO | [4][7] |

| λmax (Toluene) | 541.0-545.0 nm | |

| Density | 1.544 g/cm³ |

Photoswitching and Isomerization

One of the most significant discoveries in the modern history of thioindigo is its function as a molecular photoswitch. The central carbon-carbon double bond can undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths.[1]

-

The more stable E-isomer (trans) is red and absorbs green light (around 540 nm).

-

Upon irradiation with green light, it converts to the less stable Z-isomer (cis) , which is yellow-orange and absorbs blue light (around 450 nm).

-

The process is reversible; irradiation of the Z-isomer with blue light or the application of heat restores the E-isomer.[2]

This reversible photoisomerization induces a significant change in molecular geometry, a property that can be harnessed to control material properties at the nanoscale.[1]

// Node for E-isomer (image placeholder) E_isomer [label="E-isomer (trans)\n(Red)", pos="0,0!"];

// Node for Z-isomer (image placeholder) Z_isomer [label="Z-isomer (cis)\n(Yellow-Orange)", pos="4,0!"];

// Edges for isomerization E_isomer -> Z_isomer [ label=" Green Light (~540 nm)", fontcolor="#34A853", color="#34A853" ]; Z_isomer -> E_isomer [ label=" Blue Light (~450 nm) or Heat (Δ)", fontcolor="#4285F4", color="#4285F4" ]; } /dot Caption: Reversible E/Z photoisomerization of thioindigo.

Modern Applications and Future Directions

While initially valued as a robust pink-red dye for textiles like polyester, the applications of thioindigo have expanded dramatically with the understanding of its photoswitching capabilities.[4]

-

Smart Materials: Thioindigo units can be covalently incorporated into polymer chains to create photoresponsive materials. For example, hydrogels containing thioindigo can have their stiffness and volume modulated by visible light, opening doors for applications in soft robotics, actuators, and controlled drug release systems.[1]

-

Organic Electronics: The semiconductor properties of thioindigo and its derivatives are being explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3]

-

Photopharmacology: The ability to change shape with light makes thioindigo derivatives attractive scaffolds for photopharmacology. A drug incorporating a thioindigo photoswitch could be administered in an inactive isomeric state and then activated at a specific site in the body with a focused beam of light, offering high spatial and temporal control over drug activity and potentially reducing side effects.

-

Molecular Motors: Hemithioindigo, a hybrid structure of thioindigo and stilbene, has been used to create molecular motors that perform rapid, light-driven directional rotation, showcasing the potential for building sophisticated molecular machinery.

The ongoing research into thioindigo continues to unlock new functionalities, positioning this century-old dye at the forefront of modern chemistry and materials science.

References

- 1. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]

- 2. Indigo dye - Wikipedia [en.wikipedia.org]

- 3. Thioindigo - Wikipedia [en.wikipedia.org]

- 4. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]

- 5. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

Unraveling the Electronic Landscape of Thioindigo: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 19, 2025 – Thioindigo and its derivatives represent a pivotal class of organic molecules with significant potential in materials science and photopharmacology. Their photochromic properties, enabling reversible isomerization between trans and cis forms under visible light, have garnered considerable interest.[1][2][3] A fundamental understanding of the electronic structure of thioindigo is paramount for the rational design of novel photoswitchable materials and therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies that have elucidated the electronic properties of thioindigo, offering valuable insights for researchers, scientists, and drug development professionals.

Core Concepts: The Electronic Structure of Thioindigo

Thioindigo is an organosulfur compound that serves as a synthetic dye, notable for its pink hue when used on polyester (B1180765) fabrics.[4] Its structure is analogous to the well-known indigo (B80030) dye, with the two NH groups of indigo being substituted by sulfur atoms.[4] The photoisomerization of thioindigo, the transition between its trans and cis isomers, is the cornerstone of its functionality.[1][2] This process is driven by the absorption of light, which excites the molecule to a higher electronic state, facilitating rotation around the central carbon-carbon double bond.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in modeling the electronic structure and predicting the photophysical properties of thioindigo and its derivatives.[5][6][7][8][9] These computational methods allow for the calculation of key parameters such as electronic transition energies, oscillator strengths, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[2][7][10]

Quantitative Analysis of Thioindigo's Electronic Properties

The following tables summarize key quantitative data from various theoretical studies on thioindigo, providing a comparative overview of its electronic characteristics.

Table 1: Calculated Electronic Transitions (λmax) of trans- and cis-Thioindigo

| Isomer | Theoretical Method | Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) |

| trans | TD-PBE0 | 6-311+G(2d,p) | Benzene | 542 | - |

| trans | TD-B3LYP | 6-31+G(d) | Gas Phase | 508 | 508[6] |

| trans | M06-2X | def2-TZVP | Dichloromethane | 472 | - |

| cis | M06-2X | def2-TZVP | Dichloromethane | 444 | - |

Note: A comprehensive study evaluating 170 cases with the TD-PBE0/6-311+G(2d,p)//PBE0/6-311G(d,p) approach reported a mean unsigned error of only 6.9 nm (0.03 eV) for predicted λmax values.[5]

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

| Isomer | Theoretical Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| trans | M06-2X | def2-TZVP | - | - | 4.689[2] |

| cis | M06-2X | def2-TZVP | - | - | 4.888[2] |

| trans | B3LYP | 6-311G(d,p) | - | - | 2.78[10] |

| cis | B3LYP | 6-311G(d,p) | - | - | 3.02[10] |

Table 3: Calculated Dipole Moments of trans- and cis-Thioindigo

| Isomer | Theoretical Method | Basis Set | Dipole Moment (Debye) |

| trans | M06-2X | def2-TZVP | 4.39[2] |

| cis | M06-2X | def2-TZVP | 5.87[2] |

| trans | B3LYP | 6-311G(d,p) | 0.00[10] |

| cis | B3LYP | 6-311G(d,p) | 3.44[10] |

Methodologies in Theoretical and Experimental Studies

A robust understanding of thioindigo's electronic structure relies on a synergistic approach combining computational modeling and experimental validation.

Computational Protocols

The majority of theoretical studies on thioindigo utilize DFT and TD-DFT methods. A common and highly accurate approach involves a two-step process:

-

Geometry Optimization: The molecular geometry of the ground state is optimized using a specific functional and basis set, such as PBE0/6-311G(d,p).[5][8] This step is crucial for obtaining a realistic molecular structure.

-

Excited State Calculations: Using the optimized geometry, the electronic excited states are calculated using TD-DFT with a more extended basis set, for instance, TD-PBE0/6-311+G(2d,p).[5][6][8] This provides information about the electronic transitions, including their energies (λmax) and intensities (oscillator strengths).

Bulk solvent effects are often incorporated using the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectroscopic properties in solution.[5][8]

Experimental Validation

Experimental techniques are essential for validating the theoretical predictions.

-

UV-Vis Spectroscopy: This is the primary technique used to measure the absorption spectra of thioindigo derivatives. The experimentally determined λmax values are compared with the computationally predicted values to assess the accuracy of the theoretical method.

-

X-ray Crystallography: This technique provides precise information about the molecular structure of thioindigo in the solid state, which can be used as a starting point for or to validate the results of geometry optimizations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize the chemical structure and confirm the identity of synthesized thioindigo derivatives.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in the study of thioindigo's electronic structure.

Caption: The photoisomerization process of thioindigo.

Caption: A typical workflow for theoretical studies of thioindigo.

Caption: Relationship between molecular structure and electronic properties.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the electronic structure of thioindigo, enabling a deeper understanding of its photochromic behavior. The accuracy of modern computational methods, particularly TD-DFT, allows for reliable prediction of key photophysical properties, guiding the design of new thioindigo-based materials with tailored characteristics.[5][6] Future research will likely focus on more complex systems, such as thioindigo derivatives incorporated into polymers, hydrogels, and biological systems, to explore their potential in advanced applications like drug delivery, tissue engineering, and molecular machinery.[2][3] The continued synergy between theoretical and experimental approaches will be crucial in unlocking the full potential of these versatile molecular photoswitches.

References

- 1. researchgate.net [researchgate.net]

- 2. Visible light-induced switching of soft matter materials properties based on thioindigo photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioindigo - Wikipedia [en.wikipedia.org]

- 5. Thioindigo dyes: highly accurate visible spectra with TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the spectroscopic analyses of thioindigo dye - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioindigo: A Comprehensive Technical Guide to a Robust Photoswitch for Scientific and Drug Development Applications

An in-depth exploration of the core principles, experimental methodologies, and applications of thioindigo-based photoswitches for researchers, scientists, and professionals in drug development.

Thioindigo and its derivatives have emerged as a compelling class of molecular photoswitches, offering robust and reversible control over biological and chemical systems with high spatiotemporal precision. Their ability to undergo reversible isomerization between two distinct geometric forms—the more stable trans (E) and the less stable cis (Z) isomers—upon irradiation with specific wavelengths of light, makes them invaluable tools in photopharmacology, materials science, and molecular machinery. This guide provides a detailed overview of the fundamental properties, experimental protocols, and key applications of thioindigo photoswitches.

Core Principles of Thioindigo Photoswitching

The photoswitching behavior of thioindigo is rooted in the photoisomerization of its central carbon-carbon double bond. The molecule can be switched from its thermodynamically stable E-isomer to the Z-isomer using green light (around 540 nm). The reverse Z to E isomerization can be triggered by blue light (around 480 nm) or occurs through thermal relaxation in the dark. This process induces a significant conformational change, which can be harnessed to modulate the activity of a target molecule to which the thioindigo moiety is attached.

Key advantages of thioindigo-based photoswitches include their high photostability, resistance to thermal decomposition, and the ability to be operated with visible light, which is less phototoxic to biological systems compared to the UV light required for many other photoswitch classes like azobenzenes.

Quantitative Photochemical Properties

The efficiency and utility of a photoswitch are determined by its photochemical parameters. The following table summarizes key quantitative data for a representative thioindigo derivative, providing a basis for comparison and experimental design.

| Property | trans (E) Isomer | cis (Z) Isomer | Reference |

| Absorption Maximum (λmax) | ~540 nm | ~480 nm | |

| Molar Extinction Coefficient (ε) | High | Lower than E-isomer | |

| Quantum Yield (ΦE→Z) | ~0.25 (in toluene) | - | |

| Quantum Yield (ΦZ→E) | - | ~0.27 (in toluene) | |

| Thermal Half-life (τ1/2) | Stable | Days to weeks (in toluene) |

Note: These values can vary depending on the specific substitution pattern of the thioindigo core and the solvent used.

Experimental Protocols: Synthesis and Characterization

A fundamental aspect of utilizing thioindigo photoswitches is their synthesis and subsequent characterization. The following provides a generalized experimental protocol.

Synthesis of a Symmetric Thioindigo Derivative

A common route for the synthesis of symmetric thioindigos involves the condensation of two equivalents of a substituted thioindoxyl derivative.

Materials:

-

Substituted 2-bromo-3-hydroxy-thionaphthene

-

Sodium sulfide (B99878) (Na2S)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the substituted 2-bromo-3-hydroxy-thionaphthene in a mixture of ethanol and DMF.

-

Add a solution of sodium sulfide in water dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and then with cold ethanol.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure thioindigo derivative.

Characterization of Photoswitching Behavior

The photoswitching properties of the synthesized thioindigo can be characterized using UV-Vis spectroscopy.

Materials:

-

Synthesized thioindigo compound

-

Spectroscopic grade solvent (e.g., toluene, DMSO)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light sources for isomerization (e.g., LEDs at ~540 nm and ~480 nm)

Procedure:

-

Prepare a dilute solution of the thioindigo compound in the chosen solvent.

-

Record the initial UV-Vis absorption spectrum of the solution, which will correspond to the predominantly E-isomer.

-

Irradiate the solution with a light source corresponding to the λmax of the E-isomer (e.g., 540 nm LED) for a set period.

-

Record the UV-Vis spectrum again to observe the spectral changes corresponding to the E-to-Z isomerization. Note the appearance of the Z-isomer's absorption band and the decrease in the E-isomer's band.

-

Continue irradiation in intervals, recording a spectrum after each interval, until the photostationary state (PSS) is reached, where no further spectral changes are observed.

-

To observe the reverse Z-to-E isomerization, irradiate the solution at the λmax of the Z-isomer (e.g., 480 nm LED).

-

Record the UV-Vis spectra at intervals until the original spectrum of the E-isomer is restored.

-

To determine the thermal half-life of the Z-isomer, keep the solution in the dark after reaching the Z-rich PSS and record spectra at regular time intervals. The rate of return to the E-isomer can then be used to calculate the half-life.

Visualizing Key Processes

Diagrams are essential for understanding the mechanisms and workflows associated with thioindigo photoswitches.

The Enduring Allure of Purple: A Technical Guide to the Natural Occurrence and Analogs of Thioindigo

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of thioindigo analogs, with a primary focus on the historically significant Tyrian purple. While thioindigo itself is a synthetic compound, its naturally occurring halogenated and non-halogenated analogs, including 6,6'-dibromoindigo, 6-bromoindigo, 6,6'-dibromoindirubin, and indirubin (B1684374), offer a rich area of study for natural product chemistry, materials science, and pharmacology. This document details the natural sources, physicochemical properties, and biosynthetic pathways of these compounds. Furthermore, it provides in-depth experimental protocols for their extraction, analysis, and synthesis. A significant portion of this guide is dedicated to the promising biological activities of these molecules, particularly indirubins, and their interactions with key signaling pathways relevant to drug development.

Introduction: The Indigo (B80030) Family and the Synthetic Nature of Thioindigo

The indigoid class of compounds, characterized by a central carbon-carbon double bond connecting two heterocyclic units, is renowned for its vibrant colors and historical significance. The most famous member, indigo, has been used as a blue dye for millennia, traditionally extracted from plants of the Indigofera genus.[1] Thioindigo, a structural analog of indigo where the two nitrogen atoms are replaced by sulfur atoms, is a synthetic dye known for its red to violet hues.[2] Despite its structural similarity to naturally occurring indigoids, there is no scientific evidence to date of thioindigo being a natural product. Its synthesis is typically achieved through chemical processes involving thiosalicylic acid.[2]

The true natural treasures within this chemical family are the halogenated indigo and indirubin derivatives found in marine mollusks, collectively known as Tyrian purple, and the non-halogenated indirubin found in various natural sources, including certain plants and as a metabolic byproduct in humans. This guide will delve into the natural world of these fascinating thioindigo analogs.

Natural Occurrence of Thioindigo Analogs

The most celebrated naturally occurring analogs of thioindigo are the constituents of Tyrian purple, a dye so rare and expensive in antiquity that it became a symbol of royalty and power.

Tyrian Purple: A Molluscan Marvel

Tyrian purple is not a single compound but a mixture of indigoid pigments produced by several species of predatory sea snails from the Muricidae family.[3][4] The primary components are 6,6'-dibromoindigo, 6-bromoindigo, and 6,6'-dibromoindirubin.[3][5] The exact composition of the dye can vary depending on the mollusk species, its geographical location, and the extraction and processing methods used.[3][4][6]

The precursors to these pigments are stored in the hypobranchial gland of the snail as colorless sulfate (B86663) esters.[4][7] Upon injury or exposure to air and sunlight, an enzyme called purpurase hydrolyzes these precursors, initiating a series of chemical reactions that ultimately lead to the formation of the colored pigments.[4]

Indirubin: A Biologically Active Isomer

Indirubin, a red-colored isomer of indigo, is another important naturally occurring analog. It is found as a minor component in natural indigo dyes extracted from plants.[8] More significantly for the drug development community, indirubin is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation used to treat chronic myelogenous leukemia.[9][10] Indirubin has also been identified in human urine as a metabolic byproduct.[8]

Quantitative Data of Thioindigo Analogs

For ease of comparison, the following tables summarize the key quantitative data for the primary naturally occurring thioindigo analogs.

Table 1: Composition of Tyrian Purple from Various Mollusk Species

| Mollusk Species | 6,6'-dibromoindigo (%) | 6-bromoindigo (%) | 6,6'-dibromoindirubin (%) | Indigo (%) | Indirubin (%) | Reference |

| Bolinus brandaris | 83 | 3 | 14 | 0 | 0 | [1][3] |

| Hexaplex trunculus | Variable | Variable | Variable | Present | Present | [5] |

| Plicopurpura pansa | Major component | Minor component | Minor component | Not reported | Not reported | [6] |

Table 2: Physicochemical Properties of Thioindigo and its Natural Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility | λmax (in solution) |

| Thioindigo | C₁₆H₈O₂S₂ | 296.36 | Red to violet powder | 280 | Soluble in some organic solvents, insoluble in water.[11] | - |

| 6,6'-dibromoindigo | C₁₆H₈Br₂N₂O₂ | 420.06 | Deep purple solid | >300 | Insoluble in water and most organic solvents.[12] | 598 nm (Methanol)[12] |

| 6-bromoindigo | C₁₆H₉BrN₂O₂ | 341.16 | Blue-purple solid | Not reported | Low solubility | 605 nm (Tetrachloroethane)[13] |

| 6,6'-dibromoindirubin | C₁₆H₈Br₂N₂O₂ | 420.06 | Reddish-purple solid | Not reported | Low solubility | Not reported |

| Indirubin | C₁₆H₁₀N₂O₂ | 262.26 | Red solid | Not reported | Poorly soluble in water.[10] | - |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and synthesis of thioindigo analogs.

Extraction of Tyrian Purple from Marine Snails (Bolinus brandaris)

This protocol is adapted from historical accounts and modern laboratory practices.

Materials:

-

Live Bolinus brandaris snails

-

Hammer or vise

-

Glass jars

-

Dilute sulfuric acid

-

Filter paper

-

Soxhlet extraction apparatus

-

Ethyl benzoate

Procedure:

-

Carefully crack the shells of the snails to access the hypobranchial gland, which appears as a pale vein.

-

Excise the glands and spread them on filter paper.

-

Expose the glands to sunlight. A series of color changes from yellow-green to deep purple will be observed.

-

Once the color development is complete, macerate the filter paper with the pigment.

-

Heat the macerated paper in dilute sulfuric acid for approximately 30 minutes, then filter and wash with hot water.[5]

-

Perform a Soxhlet extraction with ethanol to remove impurities.[5]

-

Finally, extract the purified pigment with hot ethyl benzoate. Upon cooling, crystalline 6,6'-dibromoindigo will precipitate.[5]

HPLC-PDA Analysis of Tyrian Purple Components

This method allows for the separation and quantification of the various indigoid components in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

Procedure:

-

Dissolve the Tyrian purple sample in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Inject the sample into the HPLC system.

-

Employ a gradient elution program, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to separate the different indigoid components based on their polarity.

-

Monitor the elution at multiple wavelengths using the PDA detector. The different indigoids have distinct absorption spectra that can be used for identification.

-

Quantify the components by comparing their peak areas to those of known standards.

Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)

This synthesis is based on the procedure described by Wolk and Frimer.[14]

Materials:

-

Hydrochloric acid

-

Sodium nitrite (B80452)

-

Formaldoxime (B1209246) solution

-

Copper (II) sulfate

-

Sodium sulfite (B76179)

-

Ferric ammonium (B1175870) sulfate

Procedure:

-

Diazotization: Prepare a fine suspension of 4-bromo-2-nitroaniline hydrochloride in aqueous HCl. Cool the suspension in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.[14]

-

Formation of the Aldoxime: React the diazonium salt with a formaldoxime solution in the presence of copper sulfate and sodium sulfite in an acetate (B1210297) buffer. This will yield 4-bromo-2-nitrobenzaldoxime.[14]

-

Hydrolysis to the Aldehyde: Cleave the aldoxime by boiling with an excess of ferric ammonium sulfate to obtain 4-bromo-2-nitrobenzaldehyde (B1297750).[14]

-

Condensation and Cyclization: The final step involves a base-catalyzed condensation of the 4-bromo-2-nitrobenzaldehyde with acetone, followed by intramolecular cyclization and oxidative dimerization to yield 6,6'-dibromoindigo.[14]

Biological Activities and Signaling Pathways of Thioindigo Analogs

The indirubin family of compounds has garnered significant interest from the pharmaceutical and medical research communities due to their potent biological activities, particularly their anti-cancer properties.

Indirubin and its derivatives have been shown to be potent inhibitors of several key protein kinases involved in cell cycle regulation and signal transduction.[2][15] These include:

-

Cyclin-Dependent Kinases (CDKs): Indirubins are potent inhibitors of CDKs, such as CDK1, CDK2, and CDK5.[2][15] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation of target proteins that are essential for cell cycle progression, leading to cell cycle arrest in the G1/S and G2/M phases and subsequent apoptosis.[2][15]

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Indirubins have been shown to inhibit GSK-3β, which can contribute to their anti-tumor effects.[16]

-

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. Indirubin derivatives have been demonstrated to block STAT3 signaling, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[16][17]

-

Wnt/β-catenin Signaling Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway.[17]

The multi-target nature of indirubins makes them attractive candidates for the development of novel therapeutics for proliferative diseases.

Visualizations

Logical Relationship of Thioindigo and its Analogs

Caption: Relationship between Thioindigo and its natural analogs.

Experimental Workflow for Tyrian Purple Extraction```dot

Caption: Inhibition of signaling pathways by Indirubin derivatives.

Conclusion

While thioindigo remains a product of chemical synthesis, its naturally occurring analogs provide a fascinating and important area of scientific inquiry. The rich history and complex chemistry of Tyrian purple continue to captivate researchers, while the potent biological activities of indirubin and its derivatives hold significant promise for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the natural occurrence, chemical properties, and experimental protocols related to these valuable compounds. The exploration of their interactions with key cellular signaling pathways underscores their potential in addressing proliferative diseases, offering a compelling example of how natural products can inspire modern drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vliz.be [vliz.be]